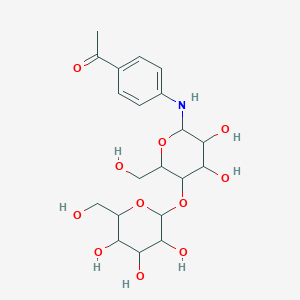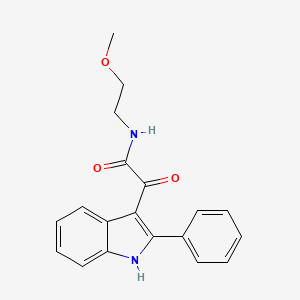![molecular formula C24H33NO3 B4303548 3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid CAS No. 6411-37-6](/img/structure/B4303548.png)
3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid
描述
3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid, also known as ACPD, is a chemical compound that has been widely studied for its potential applications in scientific research. ACPD is a derivative of the amino acid proline, and it has been found to have a variety of biochemical and physiological effects. In
作用机制
The mechanism of action of 3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid involves the activation of the metabotropic glutamate receptor. When this compound binds to the receptor, it induces a conformational change that activates the G protein, which in turn activates downstream signaling pathways. The activation of the metabotropic glutamate receptor can lead to a variety of physiological effects, including the modulation of synaptic transmission, the regulation of neuronal excitability, and the modulation of synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its role as a selective agonist of the metabotropic glutamate receptor, this compound has been found to modulate the activity of other ion channels and signaling pathways in neurons. This compound has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid in lab experiments is its selectivity for the metabotropic glutamate receptor. This allows researchers to investigate the function of this receptor without the confounding effects of other glutamate receptors. However, one limitation of using this compound is its short half-life, which can make it difficult to study its long-term effects in vivo.
未来方向
There are several potential future directions for research on 3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid. One area of interest is the development of more potent and selective agonists of the metabotropic glutamate receptor. Another area of interest is the investigation of the neuroprotective effects of this compound in animal models of neurodegenerative diseases. Additionally, the role of the metabotropic glutamate receptor in synaptic plasticity and learning and memory is an area of active research, and this compound may be a useful tool in these studies.
科学研究应用
3-[(1-adamantylcarbonyl)amino]-3-(4-tert-butylphenyl)propanoic acid has been widely used in scientific research as a tool to investigate the function of glutamate receptors in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and glutamate receptors play a crucial role in synaptic transmission and plasticity. This compound is a selective agonist of the metabotropic glutamate receptor, which is a G protein-coupled receptor that modulates the activity of ion channels and other signaling pathways in neurons.
属性
IUPAC Name |
3-(adamantane-1-carbonylamino)-3-(4-tert-butylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO3/c1-23(2,3)19-6-4-18(5-7-19)20(11-21(26)27)25-22(28)24-12-15-8-16(13-24)10-17(9-15)14-24/h4-7,15-17,20H,8-14H2,1-3H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGMROJQDYKVHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50412235 | |
| Record name | 3-(adamantane-1-carbonylamino)-3-(4-tert-butylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50412235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6411-37-6 | |
| Record name | 3-(adamantane-1-carbonylamino)-3-(4-tert-butylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50412235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{[4-(diphenylamino)-6-ethoxy-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4303474.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-4,6-diphenylnicotinonitrile](/img/structure/B4303482.png)
![N-(1-adamantylmethyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4303486.png)
![3-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B4303490.png)
![3-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-(4-methoxyphenyl)propanoic acid](/img/structure/B4303496.png)
![2,2'-[piperazine-1,4-diylbis(methylene)]bis[3,4-dimethyl-6-(1-phenylethyl)phenol]](/img/structure/B4303504.png)


![ethyl 4-[2-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4303541.png)
![4-(2-chlorophenyl)-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4303553.png)
![4-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl adamantane-1-carboxylate](/img/structure/B4303558.png)
![2-{[4-oxo-3-(2-phenylethyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4303569.png)
![4-[4-(diphenylmethyl)piperazin-1-yl]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B4303575.png)
![N-(6-cyano-1,3-benzodioxol-5-yl)-3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-4-methoxybenzamide](/img/structure/B4303586.png)